molecular formula C20H24N6O2 B2927887 2-[1-(2H-Benzotriazole-5-carbonyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one CAS No. 2320216-51-9

2-[1-(2H-Benzotriazole-5-carbonyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one

Cat. No.: B2927887
CAS No.: 2320216-51-9
M. Wt: 380.452
InChI Key: AEFXZKIJRHFMSL-UHFFFAOYSA-N
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Description

Benzotriazoles are an important class of compounds that are often used as ultraviolet (UV) stabilizers in various applications . They are composed of a benzotriazole building block, which can be substituted with various groups to achieve different properties . Piperidines, on the other hand, are six-membered heterocycles containing one nitrogen atom and five carbon atoms. They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of benzotriazole and piperidine derivatives is a well-studied area of organic chemistry. Piperidines, in particular, are synthesized through a variety of intra- and intermolecular reactions . Benzotriazole derivatives can be prepared from 1H-benzotriazole and are characterized by a huge synthetic potential .


Molecular Structure Analysis

The molecular structure of benzotriazole and piperidine derivatives can vary widely depending on the specific substituents attached to the benzotriazole and piperidine rings. The benzotriazole moiety in the compound you mentioned is likely to confer unique electronic, steric, and stereoelectronic properties to the molecule .


Chemical Reactions Analysis

Benzotriazole and piperidine derivatives can undergo a variety of chemical reactions, depending on their specific structures and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole and piperidine derivatives can vary widely depending on their specific structures. For example, benzotriazole derivatives are known to have excellent leaving group ability, electron-donating or electron-withdrawing character, and the ability to stabilize α-negative charges and radicals .

Mechanism of Action

The mechanism of action of benzotriazole and piperidine derivatives can vary widely and is often dependent on the specific biological target of the compound. For example, some benzotriazole derivatives have been found to inhibit the growth of bacteria .

Safety and Hazards

The safety and hazards associated with benzotriazole and piperidine derivatives can vary widely depending on their specific structures. Some benzotriazole derivatives, for example, are classified as hazardous due to their potential to cause harm to aquatic life .

Future Directions

The development of new benzotriazole and piperidine derivatives with improved properties is an active area of research. These compounds have potential applications in a variety of fields, including the pharmaceutical industry, where they are used in the design of new drugs .

Properties

IUPAC Name

2-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-20(2,3)17-6-7-18(27)26(23-17)14-8-10-25(11-9-14)19(28)13-4-5-15-16(12-13)22-24-21-15/h4-7,12,14H,8-11H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFXZKIJRHFMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=CC4=NNN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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